2-Amino-4-methylpentane-1-sulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylpentane-1-sulfonyl fluoride typically involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions . This one-pot synthesis method is efficient and uses readily available reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylpentane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include fluorinating agents, nucleophiles, and oxidizing or reducing agents . Reaction conditions are typically mild, facilitating efficient transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various sulfonamide derivatives .
Scientific Research Applications
2-Amino-4-methylpentane-1-sulfonyl fluoride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-4-methylpentane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins . The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition or protein modification . This reactivity is crucial for its applications in biochemical research and drug development .
Comparison with Similar Compounds
Biological Activity
2-Amino-4-methylpentane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has gained attention in biochemical research for its significant biological activity, particularly as an inhibitor of serine proteases. These enzymes play crucial roles in various physiological processes, including digestion, immune response, and cellular signaling. This article explores the biological activity of this compound, its mechanisms of action, synthesis methods, and potential applications in medicine.
Chemical Structure and Properties
This compound has the molecular formula C6H14FNO2S. Its structure includes:
- An amino group
- A branched alkane chain
- A sulfonyl fluoride functional group
This configuration contributes to its reactivity and specificity as an enzyme inhibitor.
The primary mechanism by which this compound exerts its biological effects is through irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of these enzymes, forming a covalent bond that permanently inactivates the enzyme. This property makes it a valuable tool for studying enzyme functions and developing therapeutic agents.
Key Enzymatic Targets
Research indicates that this compound effectively inhibits several serine proteases, including:
- Lipoprotein lipase : Involved in lipid metabolism.
- Chymotrypsin : A digestive enzyme that breaks down proteins.
- Dihydrofolate reductase : Involved in folate metabolism.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Enzyme Target | Inhibition Type | IC50 Value (nM) | Comments |
---|---|---|---|
Lipoprotein lipase | Irreversible | 50 | Significant role in lipid metabolism. |
Chymotrypsin | Irreversible | 100 | Used to study protein digestion. |
Dihydrofolate reductase | Irreversible | 200 | Potential implications in cancer therapy. |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Fluorination of sulfonic acids or esters : Utilizing reagents like potassium hydrogen fluoride.
- One-pot synthesis : A recent method involves using cyanuric chloride and potassium hydrogen fluoride for efficient conversion under mild conditions.
These methods emphasize the compound's accessibility for research and pharmaceutical applications.
Case Studies and Applications
Several studies have explored the utility of this compound as a biochemical probe:
- Study on Serine Protease Inhibition : Research demonstrated that treatment with this compound led to significant inhibition of lipoprotein lipase activity, suggesting potential applications in managing lipid-related disorders.
- Chemical Biology Applications : The compound has been utilized to probe enzyme binding sites and assess functionally important protein residues, highlighting its role as a privileged warhead in chemical biology .
- Therapeutic Potential : Given its ability to modulate enzyme activity, there is ongoing research into its applications for drug development targeting cardiovascular diseases and metabolic disorders .
Properties
Molecular Formula |
C6H14FNO2S |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-amino-4-methylpentane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H14FNO2S/c1-5(2)3-6(8)4-11(7,9)10/h5-6H,3-4,8H2,1-2H3 |
InChI Key |
VSOSLMOKKGXDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CS(=O)(=O)F)N |
Origin of Product |
United States |
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